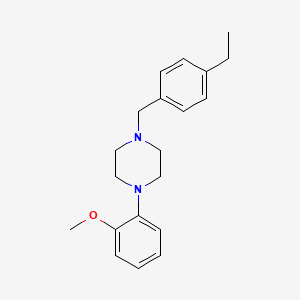
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine, also known as EMBP, is a chemical compound that has been extensively studied for its potential therapeutic properties. EMBP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has also been found to modulate the expression of various genes involved in cancer progression, including Bcl-2, Bax, p53, and cyclin-dependent kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is its potent cytotoxic activity against cancer cells. 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has also been found to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of using 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine is a promising compound that exhibits potent cytotoxic activity against cancer cells. Its unique chemical structure and mechanism of action make it a promising candidate for further research in the field of cancer therapeutics. Further studies are needed to fully understand the potential of 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine as a therapeutic agent and to develop more efficient methods for its synthesis and delivery.
Synthesemethoden
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine can be synthesized using a multistep process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with piperazine, followed by the addition of methylsulfonyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine exhibits cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-21-15-11-13(5-6-14(15)20-2)12-16-7-9-17(10-8-16)22(3,18)19/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKGIEVJYFZQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxybenzyl)-4-(methylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5787774.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)
![4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5787796.png)


![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)
![N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5787848.png)

![4-[(2-chlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B5787861.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)